5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine

Übersicht

Beschreibung

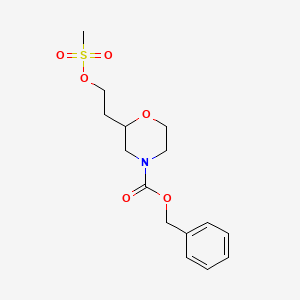

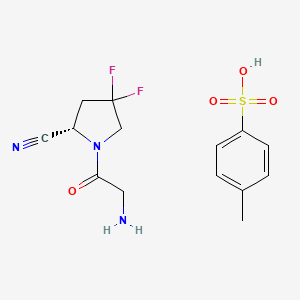

5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine, or 5-Bromo-2-DEPM, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid at room temperature, and is a derivative of the pyridine family of compounds. 5-Bromo-2-DEPM is distinguished from other pyridine derivatives by its unique chemical structure, which contains a bromine atom and two fluorine atoms. This structure makes 5-Bromo-2-DEPM a useful molecule for scientists, as it can be used to synthesize a variety of compounds with different properties.

Wissenschaftliche Forschungsanwendungen

Chemistry of Fluorinated Pyrimidines

Fluorinated pyrimidines, like 5-fluorouracil (5-FU), have been pivotal in cancer treatment. The synthesis methods, including those involving compounds related to 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine, have been refined to incorporate radioactive and stable isotopes for studying drug metabolism and biodistribution. Innovations in preparing RNA and DNA substituted with fluorinated pyrimidines have facilitated biophysical and mechanistic studies, offering new insights into how these compounds affect nucleic acid structure and dynamics. The exploration of 5-FU metabolites, such as 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), and their roles in inhibiting enzymes like thymidylate synthase (TS) highlights the complex interactions that contribute to the cytotoxicity of fluorinated pyrimidines in cancer cells (Gmeiner, 2020).

Health Effects of Brominated Compounds

The environmental and health implications of brominated compounds, including those structurally related to 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine, have been a focus of research. Studies suggest that brominated flame retardants, which may degrade into brominated dioxins and furans, exhibit similar toxicity profiles to their chlorinated counterparts. However, the extent of human and wildlife exposure to these compounds, and their potential health impacts, warrant further investigation to assess the risks associated with increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

Mechanisms of DNA Damage

The study of DNA damage mechanisms, particularly those induced by ionizing or UV radiation in the presence of electrophilic nucleobases, is crucial for understanding the potential therapeutic applications of compounds like 5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine. Research indicates that modified nucleosides, such as 5-bromo-2'-deoxyuridine, can sensitize DNA to radiation, leading to significant damage through the formation of reactive nucleobase radicals. These findings underline the importance of electron affinity and local DNA sequences in determining the extent of radiation-induced DNA damage, offering insights into the design of more effective cancer therapies (Rak et al., 2015).

Eigenschaften

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF2NO/c1-5-2-6(9)3-12-8(5)13-4-7(10)11/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMHLBAFYBDFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2,2-difluoroethoxy)-3-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

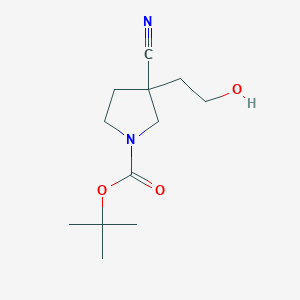

![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)

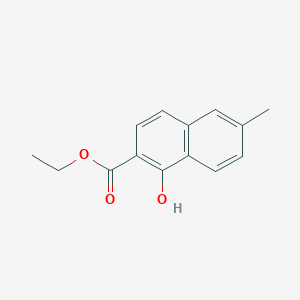

![3-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409466.png)